1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene

Catalog No.
S14595388
CAS No.
M.F
C9H8F4O2S
M. Wt
256.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benz...

Product Name

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene

IUPAC Name

1-fluoro-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

InChI

InChI=1S/C9H8F4O2S/c1-14-6-4-3-5(10)8(7(6)15-2)16-9(11,12)13/h3-4H,1-2H3

InChI Key

RYXPNZUKTXNHBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)SC(F)(F)F)OC

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound characterized by its unique molecular structure, which includes two methoxy groups, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C9H8F4O2S, and it has a molar mass of 256.22 g/mol. The compound exhibits a density of approximately 1.37 g/cm³, indicating its relatively high molecular weight due to the presence of multiple electronegative atoms, which influence its chemical properties and reactivity .

, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed, potentially converting the trifluoromethylthio group into a less electronegative group or modifying the methoxy groups.
  • Nucleophilic Substitution: The fluorine atom in the compound can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives .

The synthesis of 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene typically involves:

  • Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
  • Trifluoromethylthio Group Introduction: This can be achieved through various methods, including the use of trifluoromethylthiolating agents under controlled conditions.
  • Solvent Selection: Organic solvents like acetonitrile or dichloromethane are commonly employed during the synthesis to facilitate reactions and improve yields.

Industrial production may utilize continuous flow reactors for enhanced efficiency and yield while employing purification techniques like distillation or recrystallization to obtain high-purity products .

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its unique electronic properties make it suitable for developing new drugs and agrochemicals. Additionally, it may find applications in materials science due to its potential use in creating fluorinated polymers or coatings that require specific chemical resistance .

Similar Compounds

Compound NameKey Features
1,2-DimethoxybenzeneLacks fluorine and trifluoromethylthio groups; less reactive.
4-Fluoro-1,2-dimethoxybenzeneContains a fluorine atom but lacks trifluoromethylthio group.
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzeneSimilar structure but different positioning of substituents.
1-Fluoro-2-(trifluoromethyl)benzeneContains trifluoromethyl but lacks methoxy groups; different reactivity profile.

Uniqueness

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is distinguished by the combination of both fluorine and trifluoromethylthio groups along with methoxy substituents. This unique arrangement imparts distinct electronic effects that enhance its reactivity compared to similar compounds. The presence of these functional groups not only alters its chemical behavior but also provides potential advantages in drug development and materials science applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Exact Mass

256.01811332 g/mol

Monoisotopic Mass

256.01811332 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types